N-{2-[(4-METHOXYPHENYL)CARBAMOYL]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
Overview
Description
N-{2-[(4-METHOXYPHENYL)CARBAMOYL]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE: is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[(4-METHOXYPHENYL)CARBAMOYL]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 4-methoxyaniline with phthalic anhydride to form an intermediate, which is then reacted with 1,3-benzodioxole-5-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: N-{2-[(4-METHOXYPHENYL)CARBAMOYL]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: In biological research, it is used to study enzyme interactions and protein binding due to its unique structure.
Industry: Used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of N-{2-[(4-METHOXYPHENYL)CARBAMOYL]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
- **4-((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- **2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness: N-{2-[(4-METHOXYPHENYL)CARBAMOYL]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-[(4-methoxyphenyl)carbamoyl]phenyl]-1,3-benzodioxole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c1-27-16-9-7-15(8-10-16)23-22(26)17-4-2-3-5-18(17)24-21(25)14-6-11-19-20(12-14)29-13-28-19/h2-12H,13H2,1H3,(H,23,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUKJFGEVIFXJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.